1-(2-Allyl-phenoxy)-3-amino-propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

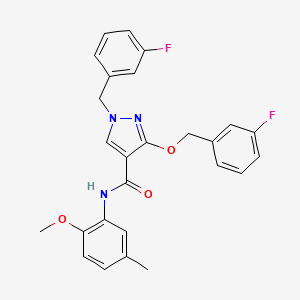

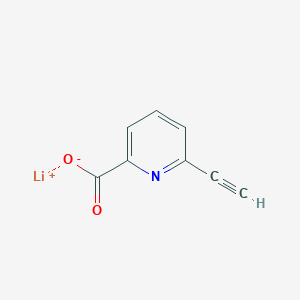

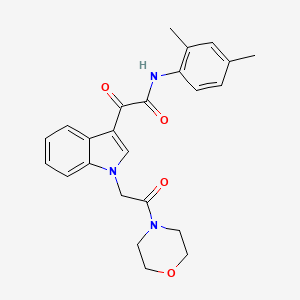

The compound “1-(2-Allyl-phenoxy)-3-amino-propan-2-ol” is a chemical compound that is used for research purposes . It has a molecular formula of C13H19NO2 and a molecular weight of 221.3 .

Synthesis Analysis

The synthesis of this compound or its derivatives could involve the use of silyl derivatives of 2-allyl phenol . Another method could involve the use of allyltrimethylsilane, a reagent used to introduce allyl groups across acid chlorides, aldehydes, ketones, iminium ions, enones, and for cross-coupling with other carbon electrophiles .Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenol group attached to an allyl group, and a propan-2-ol group attached to an amino group . The molecular formula is C13H19NO2 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 221.3 and a molecular formula of C13H19NO2 . Other properties such as density, boiling point, and refractive index are not explicitly mentioned in the search results.Scientific Research Applications

Pharmaceutical Derivatives

1-(2-Allyl-phenoxy)-3-amino-propan-2-ol serves as a precursor for pharmacologically valuable derivatives. Schenk (2014) discusses the synthesis of new derivatives from 1-phenoxy-3-amino-propan-2-ol, highlighting their potential in pharmacology. These derivatives include aldehyde condensation products and acid addition salts, used in the production of various medicinal compounds (Schenk, 2014).

Antimicrobial Properties

Jafarov et al. (2019) explored the antimicrobial properties of aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)-propane. The study indicated these derivatives as more efficient antimicrobial agents than some currently used in medicine, offering potential applications in combating bacterial and fungal infections (Jafarov et al., 2019).

Cardioselectivity in Beta-Adrenoceptor Blocking Agents

Research by Rzeszotarski et al. (1983) on 1-(aralkylamino)-3-(aryloxy)propan-2-ols, which includes derivatives of this compound, provides insights into their use in cardioselective beta-adrenoceptor blocking agents. The study highlights the role of amino group substituents in determining the efficacy and specificity of these compounds (Rzeszotarski et al., 1983).

Synthesis of Repinotan

Gross (2003) describes the synthesis of BAY×3702, a potent 5-hydroxytryptamine antagonist, using a derivative of this compound. This showcases the compound's utility in synthesizing complex molecular structures for potential therapeutic use (Gross, 2003).

Chemical Synthesis and Reaction Studies

In the field of organic chemistry, compounds like this compound are studied for their reactivity and potential in synthesizing other complex molecules. For instance, Bagnell et al. (1996) investigated the reactions of allyl phenyl ether in high-temperature water, providing insights into the interconversion of alcohols and alkenes, which is relevant for understanding the chemical behavior of similar compounds (Bagnell et al., 1996).

Safety and Hazards

properties

IUPAC Name |

1-amino-3-(2-prop-2-enylphenoxy)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-2-5-10-6-3-4-7-12(10)15-9-11(14)8-13/h2-4,6-7,11,14H,1,5,8-9,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMICLKXVMGFSMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1OCC(CN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-ethyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2644761.png)

![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2644767.png)

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2644768.png)

![N-[(4,4-Dimethyl-2,3-dihydro-1H-naphthalen-1-yl)methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2644769.png)

![2-[(2,3-Dichlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2644775.png)

![3-oxo-3-[3-(2H-tetrazol-5-yl)anilino]propanoic acid](/img/structure/B2644776.png)